

AMXI-5001 Hydrochloride: A Technical Guide to Solubility and Stability

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Compound of Interest

Compound Name: AMXI-5001 hydrochloride

Cat. No.: B12421924

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For Researchers, Scientists, and Drug Development Professionals

AMXI-5001 hydrochloride is a novel, orally bioavailable, dual-action inhibitor targeting Poly (ADP-ribose) polymerase (PARP) 1/2 and microtubule polymerization.[1][2][3][4] This unique mechanism of action, delivering a "one-two punch" to cancer cells, has positioned it as a promising therapeutic candidate currently under clinical investigation for advanced malignancies.[5][6] This technical guide provides a comprehensive overview of the available data on the solubility and stability of **AMXI-5001 hydrochloride**, compiled from published research and supplier information.

Core Physicochemical Properties

AMXI-5001 was initially synthesized in a free base form. The hydrochloride salt was subsequently developed to improve its solubility for research and clinical applications.[5][7]

Property	Value	Reference
Chemical Formula	C ₂₅ H ₂₁ ClFN ₅ O ₃	[4]
Molecular Weight	493.92 g/mol	[4]
Appearance	Solid Powder	[4]

Solubility Profile

Detailed quantitative solubility studies across a wide range of solvents, pH values, and temperatures are not extensively published. However, the available data indicates that **AMXI-5001 hydrochloride** is soluble in organic solvents and can be formulated for both in vitro and in vivo applications.

Solvent/Vehicle	Concentration/Observation	Application	Reference
Dimethyl Sulfoxide (DMSO)	10 mM	In vitro stock solution	[4][8]
10% TPGS (D- α -tocopherol polyethylene glycol-1000-succinate) in 0.01 N HCl	Formulation selected for its ability to deliver adequate systemic exposure.	In vivo (oral administration in rats and dogs)	[5]
N-methyl-pyrrolidine/carboxymethylcellulose (NMP/CMC)	Suspension formulation used for pharmacokinetic studies.	In vivo	[5]

Note: The hydrochloride salt form was specifically developed to enhance solubility over the free base.[5]

Stability and Storage

AMXI-5001 hydrochloride exhibits good stability under recommended storage conditions, ensuring its integrity for experimental use.

Solid Form

Condition	Duration	Notes	Reference
Ambient Temperature	A few weeks	Stable during standard shipping.	[9]
0 - 4°C	Days to weeks	For short-term storage. Keep dry and dark.	[9]
-20°C	Months to years	For long-term storage. Keep dry and dark.	[9]

Stock Solutions

Storage Temperature	Duration	Notes	Reference
-20°C	1 month	In solvent. Sealed, away from moisture.	[8]
-80°C	6 months	In solvent. Sealed, away from moisture.	[8]

Metabolic Stability

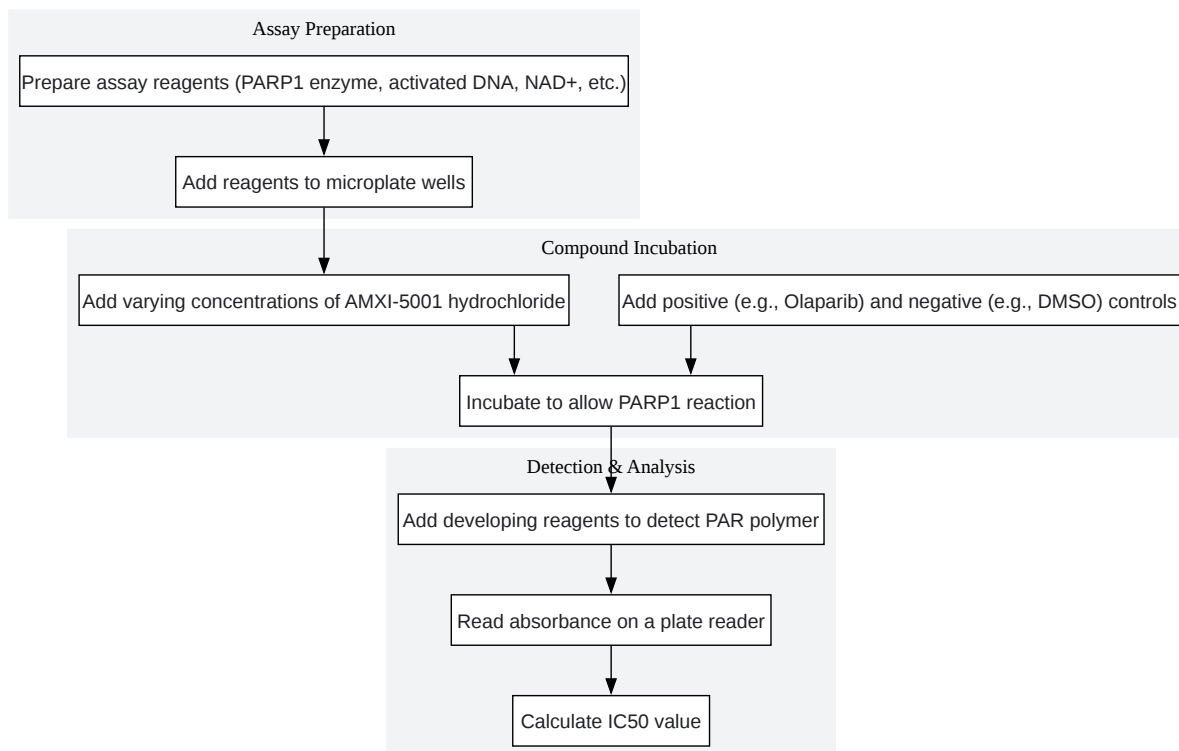
In vitro studies using hepatocytes from various species have demonstrated that AMXI-5001 possesses excellent metabolic stability, suggesting a favorable pharmacokinetic profile.[\[5\]](#)

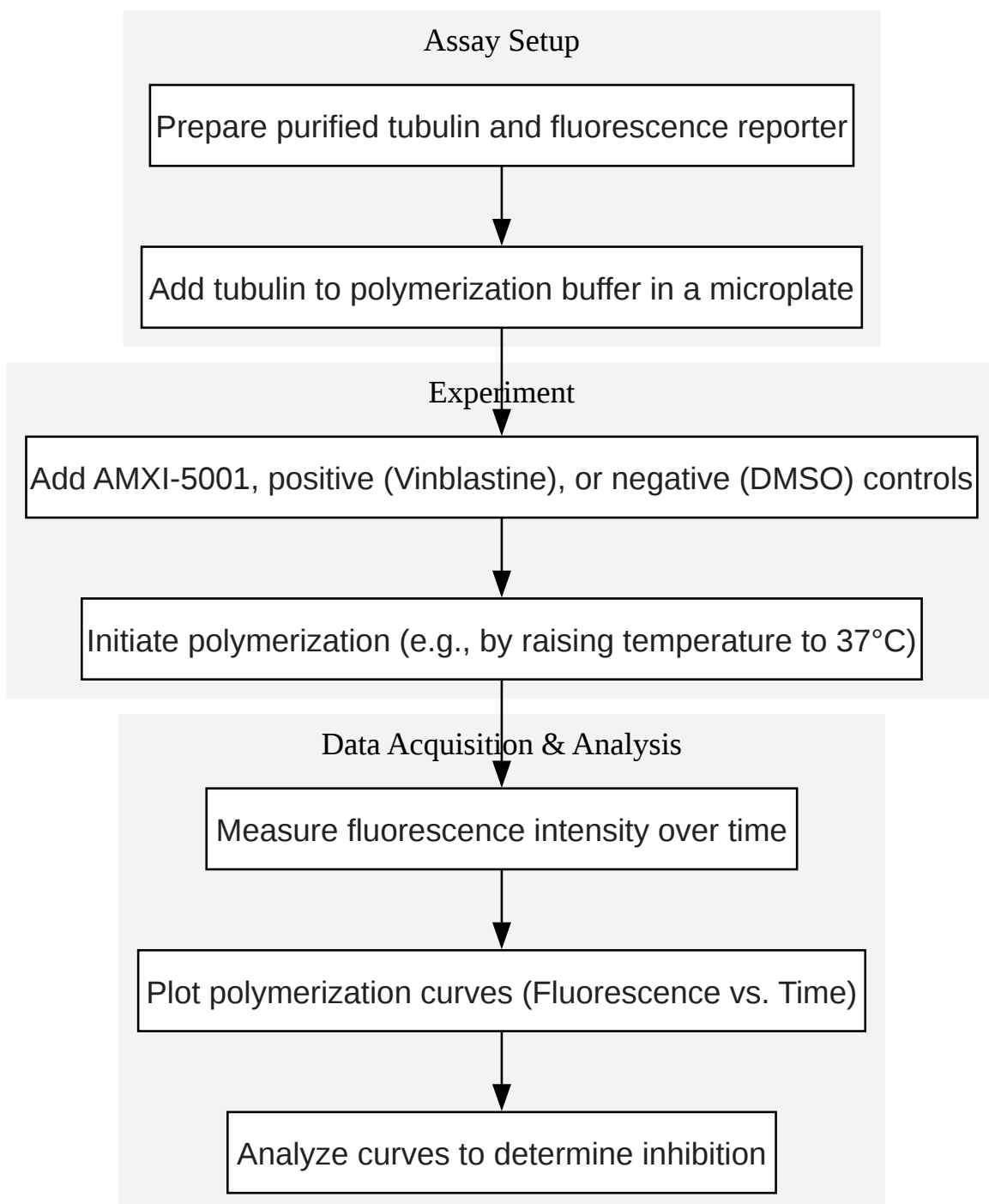
Experimental Protocols

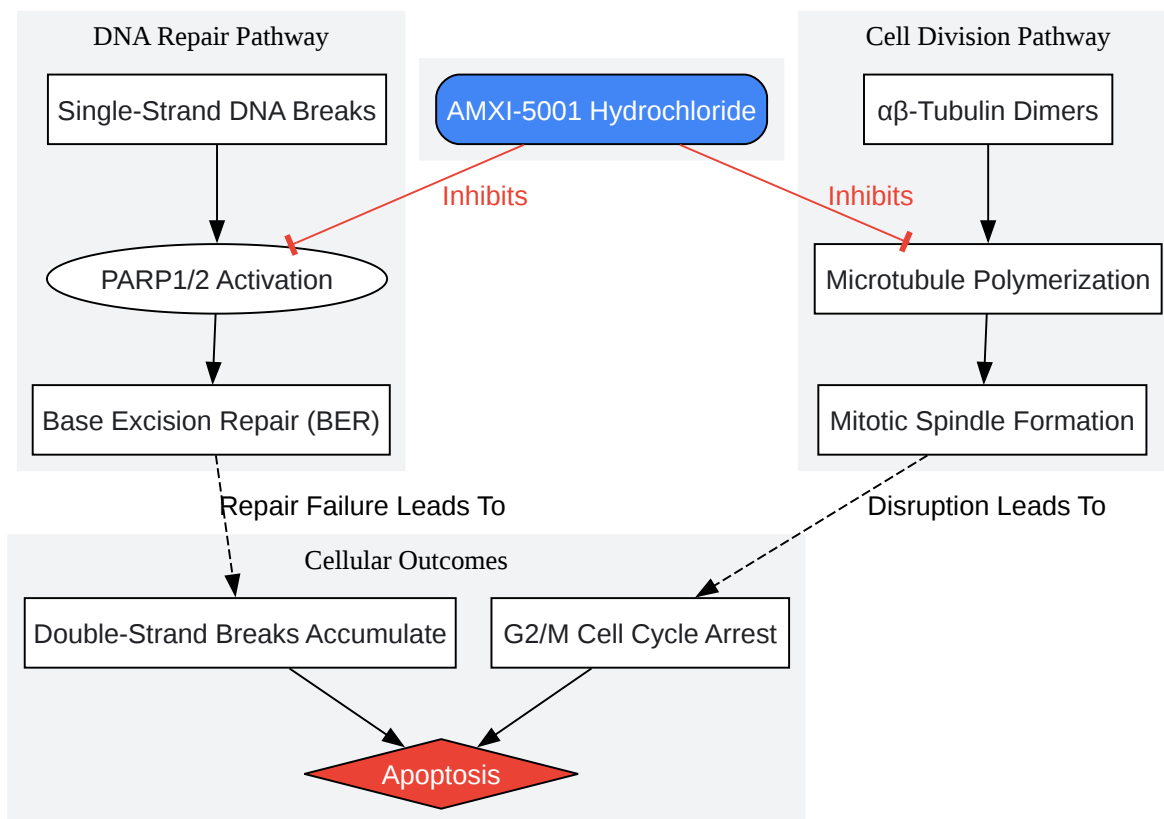
The following section outlines the methodologies used to characterize the activity of AMXI-5001, as described in the primary literature.

PARP1 Enzymatic Activity Assay

The inhibitory effect of AMXI-5001 on PARP1 is determined using a commercial colorimetric microplate assay kit.







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